(3Z)-4-methyl-2,3-pentanedione 3-oxime
Description
(3Z)-4-Methyl-2,3-pentanedione 3-oxime is a diketone-derived oxime characterized by a pentanedione backbone (2,3-pentanedione) with a methyl substituent at position 4 and an oxime group (=N-OH) at position 3. The (3Z) configuration denotes the stereochemistry of the oxime group, which may influence its reactivity, physicochemical properties, and bioactivity. Oximes are widely studied for their roles as intermediates in organic synthesis and their bioactivity in pharmaceuticals and agrochemicals .
Properties
CAS No. |
121436-02-0 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-4-methylpentan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(2)6(7-9)5(3)8/h4,9H,1-3H3/b7-6- |
InChI Key |
KKWRXTVMYYRSMZ-SREVYHEPSA-N |
SMILES |
CC(C)C(=NO)C(=O)C |
Isomeric SMILES |
CC(C)/C(=N/O)/C(=O)C |
Canonical SMILES |
CC(C)C(=NO)C(=O)C |
Synonyms |
2,3-Pentanedione, 4-methyl-, 3-oxime, (Z)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2,3-pentanedione 3-oxime can be synthesized from isonitroso methyl isobutyl ketone by treatment with concentrated sulfuric acid (H2SO4). Another method involves using mesityl oxide as the starting material .
Industrial Production Methods
Companies like Sigma-Aldrich provide this compound to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,3-pentanedione 3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Amines are the primary products.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
4-Methyl-2,3-pentanedione 3-oxime has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors and fragrances due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Methyl-2,3-pentanedione 3-oxime involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
(3Z) Configuration and Bioactivity : The (3Z) stereochemistry in diketopiperazines correlates with antiviral activity , suggesting that the target compound’s Z-configuration may enhance interactions with biological targets.
Synthetic Feasibility : Oxime formation via nitrosation or condensation (as in 7-azaisatin synthesis ) is a viable route for producing the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
